molecular formula C22H23NO3 B2816998 1'-(3,4-Dimethylbenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 896332-93-7

1'-(3,4-Dimethylbenzoyl)spiro[chroman-2,4'-piperidin]-4-one

Cat. No. B2816998
CAS RN: 896332-93-7
M. Wt: 349.43
InChI Key: ZDKXPQHPQCZZQI-UHFFFAOYSA-N
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Description

The compound “1’-(3,4-Dimethylbenzoyl)spiro[chroman-2,4’-piperidin]-4-one” is a derivative of spiro compounds, which are a class of organic compounds characterized by their unique structural feature of two rings sharing a single atom . Spiro compounds have been found to exhibit a wide range of biological activities .


Synthesis Analysis

The synthesis of such spiro compounds involves the use of general synthetic methods for the preparation of 4-(2-aminophenyl)-4-hydroxypiperidine derivatives . These derivatives are then used in the synthesis of 1’-substituted spiro derivatives .

Scientific Research Applications

Antiviral Activity

Spirochromanone has been investigated for its potential as an antiviral agent. Notably, a recent study explored novel spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives, including spirochromanone, as inhibitors of the SARS-CoV-2 main protease (Mpro) enzyme . The inhibition of Mpro is crucial for developing effective COVID-19 drugs. The synthesized compounds demonstrated good binding affinity to the SARS-CoV-2 Mpro enzyme, making them potential candidates for drug development. Further in vivo research is needed to confirm their antiviral efficacy.

Dual Kinase Inhibition

Spirochromanone derivatives have shown promise as dual inhibitors of clinically relevant kinases. For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives, which include spirochromanone scaffolds, were designed as dual inhibitors of Crizotinib-resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . These kinases play essential roles in cancer progression, and inhibiting them could lead to novel therapeutic strategies.

Catalysis

In materials science, spirochromanone-based compounds have been explored for their prowess as catalysts. Researchers have synthesized materials with different loadings of vanadia on fluorapatite (V2O5/FAp) and characterized their structural properties. These materials exhibit catalytic activity, making them potentially useful in various chemical reactions .

properties

IUPAC Name

1'-(3,4-dimethylbenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3/c1-15-7-8-17(13-16(15)2)21(25)23-11-9-22(10-12-23)14-19(24)18-5-3-4-6-20(18)26-22/h3-8,13H,9-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDKXPQHPQCZZQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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